molecular formula C8H6ClNO3 B108511 1-(2-Chloro-4-nitrophenyl)ethanone CAS No. 67818-41-1

1-(2-Chloro-4-nitrophenyl)ethanone

Cat. No. B108511
M. Wt: 199.59 g/mol
InChI Key: BRFBJVQQCATLSZ-UHFFFAOYSA-N
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Patent
US08138189B2

Procedure details

Iron (2.7 g) and ammonium chloride (2.6 g) were added to a solution of 2′-chloro-4′-nitroacetophenone (CAS Reg. No. 67818-41-1, 960 mg) in ethanol (68 ml) and water (8.1 ml). The mixture was heated for 1 h under reflux. DCM (35 ml) was added and stirred for 2 min. The mixture was filtered over Celite. Water (100 ml) was added and extracted with DCM (200 ml, and 2×150 ml). The combined organic layers were dried over Na2SO4 and concentrated to give the title compound (837 mg) as light yellow oil. MS (m/e)=170.1 [M+H+].
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.1 mL
Type
solvent
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.7 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[Cl:3][C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[C:13](=[O:15])[CH3:14].C(Cl)Cl>C(O)C.O.[Fe]>[NH2:10][C:8]1[CH:7]=[CH:6][C:5]([C:13](=[O:15])[CH3:14])=[C:4]([Cl:3])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
68 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
8.1 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.6 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])C(C)=O
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite
ADDITION
Type
ADDITION
Details
Water (100 ml) was added
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (200 ml, and 2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 837 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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